(+/-)-3-tert-Butoxy-1,2-propanediol

Description

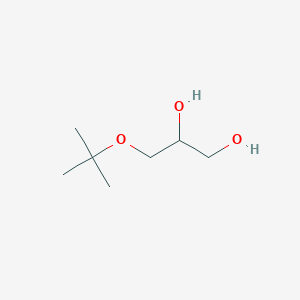

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-7(2,3)10-5-6(9)4-8/h6,8-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWDLYMEUNBLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60411618 | |

| Record name | 3-tert-butoxy-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74338-98-0 | |

| Record name | 3-tert-butoxy-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(+/-)-3-tert-Butoxy-1,2-propanediol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of (+/-)-3-tert-Butoxy-1,2-propanediol

Introduction

This compound, also known as (±)-1-tert-Butylglycerol, is a versatile chemical intermediate that holds significant value for researchers and scientists in organic synthesis and drug development.[1][2] Its structure, which combines a sterically hindered tert-butoxy ether group with a vicinal diol, provides a unique platform for constructing more complex molecules. The tert-butyl ether serves as a robust protecting group for the primary hydroxyl of glycerol, allowing for selective reactions at the secondary and primary hydroxyl positions of the propanediol backbone. This guide offers a comprehensive overview of its chemical properties, spectral characteristics, synthesis, and applications, providing field-proven insights for its effective utilization in a laboratory setting.

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its behavior in a reaction and the methods required for its handling and purification. This compound is a stable organic compound with predictable characteristics.[]

| Property | Value | Source |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]propane-1,2-diol | PubChem[4] |

| Synonyms | (±)-1-tert-Butylglycerol, (±)-Glycerol 1-tert-butyl ether | Santa Cruz Biotechnology[1] |

| CAS Number | 74338-98-0 | PubChem[4] |

| Molecular Formula | C₇H₁₆O₃ | PubChem[4] |

| Molecular Weight | 148.20 g/mol | PubChem[4] |

| Canonical SMILES | CC(C)(C)OCC(CO)O | BOC Sciences[] |

| InChIKey | JPWDLYMEUNBLIR-UHFFFAOYSA-N | PubChem[4] |

| Kovats Retention Index | 1094 (Semi-standard non-polar) | PubChem[4] |

Spectral Data Interpretation: A Scientist's Perspective

Spectroscopic analysis is crucial for confirming the identity and purity of a chemical compound. The following is an expert interpretation of the expected spectral data for this compound, explaining the causality behind the signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments. We expect a large singlet around δ 1.2 ppm, integrating to 9H, which is characteristic of the magnetically equivalent protons of the tert-butyl group. The protons on the propanediol backbone (-O-CH₂-CH(OH)-CH₂OH) will appear as a series of more complex multiplets between δ 3.4 and 3.8 ppm due to diastereotopic effects and spin-spin coupling. The two hydroxyl protons will typically appear as broad singlets, and their chemical shift can vary depending on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum is expected to show five distinct signals, confirming the carbon framework.[4]

-

A signal around δ 27.5 ppm corresponding to the three equivalent methyl carbons of the tert-butyl group.

-

A signal around δ 73.5 ppm for the quaternary carbon of the tert-butyl group.

-

Signals for the three carbons of the propanediol backbone, typically in the range of δ 60-75 ppm. The C-O bonds cause a significant downfield shift.

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.[4]

-

O-H Stretch: A prominent, broad absorption band will be observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl (-OH) groups of the diol.

-

C-H Stretch: Sharp peaks between 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the alkyl groups (tert-butyl and propanediol backbone).

-

C-O Stretch: Strong C-O stretching bands for the ether and alcohol functionalities will be present in the fingerprint region, typically between 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.[4]

-

Molecular Ion (M+): The molecular ion peak is expected at m/z 148.

-

Fragmentation: A significant fragment at m/z 91 would result from the loss of a tert-butyl group ([M-57]+). Another common fragmentation pathway is the loss of water ([M-18]+) from the diol moiety.

Synthesis and Purification Protocol

A reliable synthesis is paramount for obtaining high-quality material. The most common and efficient method for preparing this compound is the base-catalyzed ring-opening of glycidol with tert-butanol.

Causality in Experimental Design

The choice of a base catalyst, such as potassium tert-butoxide, is strategic. It deprotonates tert-butanol to form the tert-butoxide anion, a potent nucleophile that attacks the less sterically hindered primary carbon of the epoxide ring of glycidol. This ensures regioselectivity and high yield of the desired 1-substituted product. The reaction is typically performed in an excess of tert-butanol, which also serves as the solvent.

Step-by-Step Synthesis Workflow

Reagents and Equipment:

-

Glycidol

-

tert-Butanol

-

Potassium tert-butoxide (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

-

Distillation apparatus

Protocol:

-

Setup: Assemble a dry round-bottom flask with a reflux condenser under an inert atmosphere (e.g., Nitrogen).

-

Reagents: Charge the flask with an excess of dry tert-butanol.

-

Catalyst: Add a catalytic amount of potassium tert-butoxide to the flask and stir until dissolved.

-

Addition: Slowly add glycidol to the solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the consumption of glycidol.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers with brine to remove residual water and salts.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Workflow Visualization

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The tert-butoxy group is a stable ether, while the vicinal diol offers two sites for further chemical modification.

Role as a Protected Glycerol Synthon

This compound is essentially a glycerol molecule where the primary hydroxyl group is protected by a bulky tert-butyl group. This protection is stable to a wide range of reaction conditions, including those involving moderately strong bases and nucleophiles. This allows chemists to selectively functionalize the remaining primary and secondary hydroxyl groups. For instance, the primary -CH₂OH can be selectively oxidized or converted into a leaving group for nucleophilic substitution.

Precursor to Chiral Building Blocks

The propanediol backbone is a common structural motif in many pharmaceuticals. For example, the related compound 3-(tert-butylamino)propane-1,2-diol is a crucial intermediate in the synthesis of β-adrenergic blockers like Timolol, a drug used to treat glaucoma.[5][6] While our topic compound has a tert-butoxy group instead of a tert-butylamino group, it serves as an excellent starting point or analogue for developing synthetic routes to similar pharmacologically relevant scaffolds. The diol can be converted into a chiral epoxide, or enzymatic resolution can be employed to separate the enantiomers, providing access to enantiomerically pure building blocks essential for modern asymmetric synthesis.

Reaction Pathway Visualization

Caption: Potential derivatization pathways for the title compound.

Safety and Handling

As with any chemical reagent, proper handling is essential for laboratory safety. While specific hazard data for this exact compound is limited, information for structurally similar chemicals, like 3-butoxypropan-2-ol, suggests that it should be handled with care.

-

Hazards: May cause skin and serious eye irritation. Assumed to be a flammable liquid and vapor.

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Take precautionary measures against static discharge.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its key feature—a stable tert-butyl ether protecting a primary hydroxyl group on a glycerol backbone—provides a strategic advantage for the synthesis of complex molecules and pharmaceutical intermediates. A thorough understanding of its physicochemical properties, spectral characteristics, and reactivity allows researchers to leverage its full potential in designing innovative and efficient synthetic routes.

References

-

3-Tert-butoxy-1,2-propanediol. PubChem, National Center for Biotechnology Information. [Link]

-

3-((Tert-butyl)dioxy)-1,2-propanediol. PubChem, National Center for Biotechnology Information. [Link]

-

3-Butoxy-1,2-propanediol. PubChem, National Center for Biotechnology Information. [Link]

-

Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. PubMed, National Library of Medicine. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. (±)-3-tert-Butoxy-1,2-propanediol = 97.0 GC 74338-98-0 [sigmaaldrich.com]

- 4. 3-Tert-butoxy-1,2-propanediol | C7H16O3 | CID 5228468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

(+/-)-3-tert-Butoxy-1,2-propanediol synthesis pathway

An In-Depth Technical Guide to the Synthesis of (±)-3-tert-Butoxy-1,2-propanediol

Introduction

(±)-3-tert-Butoxy-1,2-propanediol (CAS No: 74338-98-0), also known as (±)-1-tert-Butylglycerol, is a valuable glycerol monoether.[1] Its structure combines a hydrophilic diol functionality with a bulky, hydrophobic tert-butyl group, making it an interesting building block in synthetic chemistry. The propanediol backbone is a common motif in pharmacologically active molecules, and derivatives like this serve as key intermediates in the development of new chemical entities.[2][3] For researchers and drug development professionals, understanding the efficient and selective synthesis of this compound is crucial for its application as a precursor, a protected form of glycerol, or a scaffold for further chemical modification.

This technical guide provides a comprehensive analysis of the primary and alternative synthetic pathways to (±)-3-tert-Butoxy-1,2-propanediol. It delves into the underlying reaction mechanisms, provides detailed experimental protocols, and compares the strategic advantages of each route, grounding all claims in authoritative scientific principles.

Part 1: Primary Synthesis Pathway via Epoxide Ring-Opening

The most direct and widely employed strategy for synthesizing (±)-3-tert-Butoxy-1,2-propanediol is the hydrolytic ring-opening of its corresponding epoxide, tert-butyl glycidyl ether (TBGE) (CAS No: 7665-72-7).[4][5] TBGE is a versatile chemical intermediate whose reactivity is dominated by the high ring strain of its three-membered ether ring, making it highly susceptible to nucleophilic attack.[4][5] The hydrolysis can be effectively achieved under either acidic or basic conditions, with each method offering distinct mechanistic features and regiochemical outcomes.

Mechanism Deep Dive: Acid-Catalyzed vs. Base-Catalyzed Hydrolysis

The choice between acid and base catalysis is a critical experimental decision that influences the reaction's progress and selectivity.

Under acidic conditions, the reaction proceeds through protonation of the epoxide oxygen, which creates a much better leaving group (a neutral hydroxyl group).[6][7] This is followed by the nucleophilic attack of water. The mechanism is best described as a hybrid between SN1 and SN2 pathways.[8][9] While the attack occurs from the backside (an SN2 characteristic), there is significant carbocation-like character on the more substituted carbon in the transition state (an SN1 characteristic).[7][10] For TBGE, where the epoxide carbons are primary and secondary, nucleophilic attack occurs preferentially at the less substituted primary carbon in an SN2-like fashion.[7]

Caption: Mechanism of acid-catalyzed epoxide ring-opening of TBGE.

In contrast, base-catalyzed hydrolysis is a classic SN2 reaction.[11] The potent hydroxide nucleophile (OH⁻) directly attacks one of the epoxide carbons. Due to steric hindrance from the ether's side chain, the attack occurs almost exclusively at the less substituted (primary) carbon atom.[7][10] This backside attack forces the epoxide ring to open, forming an alkoxide intermediate, which is subsequently protonated by water to yield the final 1,2-diol product.[8] This pathway is generally more regioselective than the acid-catalyzed route for asymmetrically substituted epoxides.

Caption: Mechanism of base-catalyzed SN2 ring-opening of TBGE.

Data Presentation: Comparison of Hydrolysis Methods

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | Dilute strong acids (e.g., H₂SO₄, HClO₄) | Strong bases (e.g., NaOH, KOH) |

| Nucleophile | Water (weak) | Hydroxide ion (strong) |

| Mechanism | SN1/SN2 hybrid[9] | SN2[11] |

| Regioselectivity | Good; attack at the less hindered carbon for 1°/2° epoxides.[7] | Excellent; attack at the less hindered carbon.[10] |

| Key Intermediate | Protonated epoxide (carbocation-like character)[6] | Alkoxide[8] |

| Advantages | Milder conditions may be sufficient.[7] | High regioselectivity, predictable outcome. |

| Disadvantages | Risk of side reactions (e.g., polymerization), potential for lower regioselectivity with other substrates.[4] | Requires stoichiometric or excess base, may require elevated temperatures.[11] |

Experimental Protocols

The following protocols are representative methodologies for the synthesis of (±)-3-tert-Butoxy-1,2-propanediol from TBGE.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl glycidyl ether (TBGE) (1.0 eq).

-

Solvent Addition: Add a 10:1 mixture of water and a co-solvent like tetrahydrofuran (THF) or acetone to ensure miscibility. The total solvent volume should be sufficient to create a ~0.5 M solution of TBGE.

-

Catalyst Addition: While stirring, add a catalytic amount of a strong acid, such as 0.1 M perchloric acid (HClO₄) or sulfuric acid (H₂SO₄) (approx. 0.05 eq).

-

Reaction Monitoring: Heat the mixture to a gentle reflux (or maintain at room temperature for a longer duration) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified further by vacuum distillation or silica gel column chromatography.

-

Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve tert-butyl glycidyl ether (TBGE) (1.0 eq) in a mixture of water and a co-solvent (e.g., THF).

-

Reagent Addition: Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1 eq) to the solution.

-

Reaction Conditions: Heat the mixture to 50-70 °C and stir vigorously. The reaction is typically slower than acid-catalyzed hydrolysis and may require several hours.[11] Monitor the disappearance of TBGE by TLC or GC.

-

Workup: After completion, cool the mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude diol can be purified by vacuum distillation.

Part 2: Alternative Synthesis Pathways

While hydrolysis of TBGE is the most direct route, alternative pathways starting from bulk feedstocks like glycerol are of significant industrial and academic interest.

Etherification of Glycerol

The direct etherification of glycerol with a tert-butylating agent (e.g., tert-butyl alcohol or isobutene) is a promising "green" route, as glycerol is an abundant byproduct of biodiesel production.[3] This reaction is typically catalyzed by a solid acid catalyst, such as beta zeolite.[12]

The primary challenge of this pathway is controlling selectivity. The reaction can produce a mixture of mono-, di-, and tri-tert-butyl ethers, as well as positional isomers (e.g., 1- and 2-substituted mono-ethers).[3][12] Reaction conditions such as temperature, catalyst loading, and the molar ratio of reactants must be carefully optimized to maximize the yield of the desired mono-ether.[12]

Caption: Workflow for the synthesis of tert-butyl glycerol ethers from glycerol.

Ring-Opening of Glycidol with tert-Butanol

A related approach involves the base-catalyzed reaction of glycidol with tert-butanol.[13] Glycidol, another glycerol derivative, can be ring-opened by an alcohol to produce glycerol monoethers. Using an inexpensive base like potassium hydroxide (KOH) can effectively catalyze the reaction. However, similar to the glycerol etherification route, selectivity can be a concern. The nucleophilic attack of the tert-butoxide can occur at either the C1 or C3 position of glycidol, potentially leading to a mixture of isomeric products. Careful control of reaction conditions, such as the rate of addition of the electrophile, can improve selectivity towards the desired 3-substituted product.[13]

Conclusion

The synthesis of (±)-3-tert-Butoxy-1,2-propanediol is most directly and reliably achieved through the hydrolytic ring-opening of tert-butyl glycidyl ether. The base-catalyzed pathway offers superior regioselectivity due to its predictable SN2 mechanism, making it the preferred method for laboratory-scale synthesis where product purity is paramount. The acid-catalyzed route remains a viable alternative under milder conditions. For industrial applications focused on sustainability and feedstock valorization, the direct etherification of glycerol presents a compelling, albeit more complex, alternative that requires significant optimization to control product selectivity. The choice of synthetic pathway will ultimately depend on the specific requirements of the researcher or organization, balancing factors of cost, scale, purity, and environmental impact.

References

-

Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

-

OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]

-

BYJU'S. (n.d.). Epoxide Reactions. [Link]

-

Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]

-

Pocker, Y., & Ronald, B. P. (1970). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA, 24, 156-160. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of TBGE: Unpacking Tert-Butyl Glycidyl Ether's Reactivity. [Link]

-

Penn State Pressbooks. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

-

ResearchGate. (n.d.). Suggested process in developing 3-tert-butoxy-1,2-propanediol and 2-tertbutoxy-1,3-propanediol through absorbing tert-butyl alcohol upon acid regions. [Link]

-

Lomba, L., et al. (2018). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization. RSC Advances, 8(2), 939-947. [Link]

-

OKCHEM. (n.d.). Tert-butyl Glycidyl Ether: A Versatile Epoxide Building Block for Chemical Synthesis. [Link]

-

Semantic Scholar. (2022). Chemicals Production from Glycerol through Heterogeneous Catalysis: A Review. [Link]

- Google Patents. (n.d.). CA1058197A - Process for making tert.-butyl glycidyl ether.

-

PubChem. (n.d.). 3-Tert-butoxy-1,2-propanediol. [Link]

- Google Patents. (n.d.). US3878227A - Process for making tert.-butyl glycidyl ether.

Sources

- 1. 3-Tert-butoxy-1,2-propanediol | C7H16O3 | CID 5228468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 8. byjus.com [byjus.com]

- 9. chimia.ch [chimia.ch]

- 10. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]

- 11. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 12. researchgate.net [researchgate.net]

- 13. zaguan.unizar.es [zaguan.unizar.es]

An In-depth Technical Guide to the Structure Elucidation of (R,S)-3-tert-butoxy-1,2-propanediol

This technical guide provides a comprehensive overview of the analytical methodologies for the complete structure elucidation of (R,S)-3-tert-butoxy-1,2-propanediol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of spectroscopic and chromatographic techniques. We will explore the causal relationships behind experimental choices, ensuring a robust and self-validating approach to the structural confirmation and stereochemical determination of this chiral molecule.

Introduction: The Significance of (R,S)-3-tert-butoxy-1,2-propanediol

(R,S)-3-tert-butoxy-1,2-propanediol, a chiral diol, serves as a valuable building block in organic synthesis. Its structure, featuring a bulky tert-butoxy group and a stereogenic center, makes it a key intermediate in the preparation of various more complex molecules, including potential pharmaceutical agents. The precise confirmation of its chemical structure and the ability to separate and identify its enantiomers are critical for ensuring the purity, efficacy, and safety of downstream products. This guide will walk you through a logical and scientifically sound workflow for the complete structural characterization of this compound.

I. Synthesis and Structural Hypothesis

A plausible and common route for the synthesis of racemic 3-tert-butoxy-1,2-propanediol involves the acid-catalyzed ring-opening of glycidol with tert-butanol. This reaction proceeds via a protonated epoxide intermediate, which is then attacked by the nucleophilic tert-butanol.

A common synthetic approach involves the etherification of glycerol.[1] This process can be optimized by controlling reaction conditions such as temperature, catalyst, and the molar ratio of reactants to achieve a high conversion of glycerol and selectivity towards the desired product.

The expected structure of the product is 3-[(2-methylpropan-2-yl)oxy]propane-1,2-diol, with the chemical formula C₇H₁₆O₃ and a molecular weight of 148.20 g/mol .[2] The presence of a chiral center at the C2 position of the propanediol backbone means the product will exist as a racemic mixture of (R)- and (S)-enantiomers.

II. Spectroscopic Verification of the Molecular Structure

The initial step in the structure elucidation process is the confirmation of the covalent framework of the molecule using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (R,S)-3-tert-butoxy-1,2-propanediol, both ¹H and ¹³C NMR are essential.

1. ¹H NMR Spectroscopy: Proton Environment Analysis

2. ¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule, confirming the carbon backbone. Publicly available data in SpectraBase indicates the presence of the expected carbon signals for 3-tert-butoxy-1,2-propanediol.[2]

Table 1: Predicted ¹³C NMR Chemical Shifts for (R,S)-3-tert-butoxy-1,2-propanediol

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C(CH₃)₃ | ~28 | Shielded methyl carbons of the tert-butyl group. |

| C (CH₃)₃ | ~73 | Quaternary carbon of the tert-butyl group, deshielded by the ether oxygen. |

| O-CH₂ | ~65 | Methylene carbon adjacent to the ether oxygen, deshielded. |

| CH(OH) | ~71 | Methine carbon bearing a hydroxyl group, significantly deshielded. |

| CH₂(OH) | ~64 | Methylene carbon bearing a primary hydroxyl group, deshielded. |

B. Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through its fragmentation pattern. For (R,S)-3-tert-butoxy-1,2-propanediol, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analysis of this volatile compound.

The NIST Mass Spectrometry Data Center provides key information on the mass spectrum of 3-tert-butoxy-1,2-propanediol.[3] The molecular ion peak (M⁺) is expected at an m/z of 148. However, for alcohols, the molecular ion peak can be weak or absent. The fragmentation pattern is highly informative. The most prominent peaks are observed at m/z 57, 59, and 41.[3]

-

m/z 57: This is the base peak and corresponds to the highly stable tert-butyl cation [(CH₃)₃C]⁺, formed by the cleavage of the C-O bond of the ether.

-

m/z 59: This fragment likely arises from the cleavage of the C-C bond between C2 and C3, resulting in the [CH₂(OH)CH(OH)]⁺ fragment, or a rearrangement product.

-

m/z 41: This is a common fragment in aliphatic compounds, corresponding to the allyl cation [C₃H₅]⁺, likely formed through a more complex rearrangement and fragmentation process.

Experimental Protocol: GC-MS Analysis

Objective: To confirm the molecular weight and fragmentation pattern of (R,S)-3-tert-butoxy-1,2-propanediol.

-

Sample Preparation: Prepare a dilute solution of the synthesized compound in a volatile organic solvent such as methanol or dichloromethane (e.g., 1 mg/mL).

-

GC-MS System: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the retention time of the analyte and analyze the corresponding mass spectrum. Compare the molecular ion and fragmentation pattern with the expected values.

III. Stereochemical Analysis: Chiral Separation

Once the covalent structure is confirmed, the next critical step is to address the stereochemistry of the molecule. As (R,S)-3-tert-butoxy-1,2-propanediol is a racemate, a chiral separation technique is required to resolve and quantify the individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

While a specific validated method for (R,S)-3-tert-butoxy-1,2-propanediol is not widely published, a robust method can be developed based on the successful separation of the structurally similar compound, 3-tert-butylamino-1,2-propanediol.[1][4] Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are excellent candidates.

Experimental Protocol: Chiral HPLC

Objective: To separate the (R)- and (S)-enantiomers of 3-tert-butoxy-1,2-propanediol.

-

HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) is required. An ELSD is preferable as the analyte lacks a strong chromophore.

-

Chiral Stationary Phase: A Chiralpak IC column (or a similar cellulose-based CSP) is a good starting point.

-

Mobile Phase: A normal-phase mobile phase system is likely to provide the best resolution. A typical mobile phase would consist of a mixture of n-hexane and an alcohol modifier like ethanol or isopropanol. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

-

Starting Mobile Phase Composition: n-Hexane:Ethanol (90:10, v/v).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: ELSD (Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min).

-

Sample Preparation: Dissolve the racemic sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Method Development: Optimize the mobile phase composition (the ratio of hexane to alcohol) to achieve baseline separation of the two enantiomeric peaks.

IV. Data Integration and Final Structure Confirmation

The final step in the structure elucidation process is to integrate all the collected data to build a cohesive and self-validating picture of the molecule.

Workflow Diagram

Caption: A logical workflow for the structure elucidation of (R,S)-3-tert-butoxy-1,2-propanediol.

Conclusion

The comprehensive structure elucidation of (R,S)-3-tert-butoxy-1,2-propanediol requires a multi-faceted analytical approach. By combining the power of NMR spectroscopy for detailed structural mapping, mass spectrometry for molecular weight and fragmentation analysis, and chiral HPLC for stereochemical resolution, a complete and unambiguous characterization of this important synthetic intermediate can be achieved. The methodologies and protocols outlined in this guide provide a robust framework for researchers and scientists to confidently verify the structure and purity of (R,S)-3-tert-butoxy-1,2-propanediol, ensuring the integrity of their research and development endeavors.

References

- Vele, V. T., Patil, S. M., Palav, R. V., Iyer, R., & Chandavarkar, M. A. (n.d.). A simple and accurate normal phase liquid chromatographic method was developed for the determination of chiral purity of (S) - (-) - 3-Tert Butylamino 1,2, Propane Diol. Worldwide Journals.

-

PubChem. (n.d.). 3-Tert-butoxy-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Butoxy-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. Retrieved from [Link]

Sources

(+/-)-3-tert-Butoxy-1,2-propanediol CAS number and identification

An In-depth Technical Guide to the Identification and Characterization of (+/-)-3-tert-Butoxy-1,2-propanediol

Foreword

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical entities is a cornerstone of scientific integrity and progress. This guide provides a comprehensive technical overview of (*t/-)-3-tert-Butoxy-1,2-propanediol, a versatile building block in organic synthesis. As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific principles and practical considerations for its characterization. This document is structured to provide both foundational knowledge and actionable protocols for laboratory application.

Section 1: Core Identification and Chemical Properties

At the heart of any chemical investigation is the precise identification of the compound . This compound, a racemic mixture, is a key intermediate whose utility in synthesis is predicated on its well-defined structure and purity.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: (+/-)-1-tert-Butylglycerol, (+/-)-Glycerol 1-tert-butyl ether

-

CAS Number: 74338-98-0[1]

-

Molecular Formula: C7H16O3[1]

-

Molecular Weight: 148.20 g/mol [1]

-

Linear Formula: (CH3)3COCH2CHOHCH2OH

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing purification strategies and for understanding the compound's behavior in various analytical systems.

| Property | Value | Source |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]propane-1,2-diol | [1] |

| Molecular Weight | 148.20 g/mol | |

| Molecular Formula | C7H16O3 | [1] |

Section 2: Analytical Characterization Methodologies

The confirmation of the structure and purity of this compound necessitates a multi-technique approach. This section details the primary analytical methods employed for its characterization.

Spectroscopic Identification

Spectroscopic techniques provide fingerprint-level identification by probing the molecular structure at the atomic level.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak.

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.

-

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and ether functional groups.

Step-by-Step Protocol for IR Analysis:

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in an IR cell.

-

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups. Key expected peaks include a broad O-H stretch around 3300 cm⁻¹ and C-O stretching bands in the 1200-1000 cm⁻¹ region.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Step-by-Step Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Instrument Setup:

-

Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Select an appropriate GC column (e.g., a non-polar or medium-polarity column).

-

Set the temperature program for the GC to ensure good separation of the analyte from any impurities.

-

Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) or a related peak (e.g., [M+H]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of a compound and for separating it from any starting materials, byproducts, or isomers.

GC is a powerful technique for assessing the purity of volatile compounds like this compound. A purity of ≥97.0% (GC) is commercially available, indicating that this is a standard method for quality control.

Step-by-Step Protocol for GC Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Instrument Setup:

-

Use a gas chromatograph with a flame ionization detector (FID).

-

Select a suitable capillary column.

-

Optimize the oven temperature program, injector temperature, and detector temperature.

-

-

Data Analysis:

-

Integrate the peak areas in the chromatogram.

-

Calculate the purity of the sample based on the relative peak areas.

-

Given that this compound is a racemic mixture, the separation of its enantiomers is of significant interest, particularly in the context of drug development where one enantiomer may have a different pharmacological profile than the other. While a specific method for this compound was not found, methods for the chiral separation of a closely related compound, 3-tert-butylamino-1,2-propanediol, have been developed and can serve as a strong starting point.[2][3][4]

Exemplary Step-by-Step Protocol for Chiral HPLC (adapted from related compounds):

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Instrument Setup:

-

Use an HPLC system with a chiral stationary phase (CSP). A cellulose-based column like Chiralpak IC has been shown to be effective for similar compounds.[2]

-

The mobile phase is typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol), often with small amounts of additives like formic acid and diethylamine to improve peak shape and resolution.[2]

-

A flow rate of around 1.0 mL/min is common.[2]

-

Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer, especially since the compound lacks a strong UV chromophore.[2][5][6]

-

-

Data Analysis:

-

The two enantiomers should appear as two distinct peaks in the chromatogram.

-

The resolution between the peaks should be calculated to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.

-

Section 3: Synthesis and Chirality Considerations

Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. A common synthetic route to similar 1,2-diols involves the ring-opening of an epoxide. For instance, the synthesis of 3-(tert-butylamino)propane-1,2-diol often proceeds via the nucleophilic ring-opening of a glycidol derivative with tert-butylamine.[7] A similar strategy could be employed for the synthesis of the title compound.

The presence of a chiral center in 3-tert-butoxy-1,2-propanediol means it exists as a pair of enantiomers. In many pharmaceutical applications, only one enantiomer is biologically active. Therefore, the ability to separate and identify the individual enantiomers is critical. The development of stereoselective syntheses or efficient chiral resolution methods is a key area of research in this field.

Section 4: Visualizing the Workflow

To provide a clear overview of the identification and characterization process, the following workflow diagram has been generated.

Caption: Workflow for the comprehensive identification of this compound.

References

-

Vele, V. T., et al. (n.d.). A simple and accurate normal phase liquid chromatographic method was developed for the determination of chiral purity of (S) - (-) - 3-Tert Butylamino 1,2, Propane Diol. Worldwide Journals. [Link][2]

-

PubChem. 3-Butoxy-1,2-propanediol. [Link]

-

Toussaint, G., et al. (2000). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. Journal of Chromatography A, 896(1-2), 201-207. [Link][3]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

ResearchGate. (n.d.). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. [Link][4]

-

ResearchGate. (n.d.). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. [Link][5]

-

ScienceDirect. (n.d.). Enzymatic synthesis of both enantiomeric forms of 3-allyloxy-propane-1,2-diol. [Link]

-

SpectraBase. 3-(tert-Butylamino)-1,2-propanediol - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. (S)-3-(tert-Butylamino)propane-1,2-diol. [Link]

-

Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). International Journal of Pharmaceutical Sciences Review and Research, 62(1), 10-15. [Link]

-

Desrochers, S., et al. (1995). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Applications, 673(1), 1-9. [Link]

-

PubChem. 3-((Tert-butyl)dioxy)-1,2-propanediol. [Link]

-

Pan, C. X., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78. [Link]

-

ResearchGate. (n.d.). Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... [Link][6]

Sources

- 1. 3-Tert-butoxy-1,2-propanediol | C7H16O3 | CID 5228468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility of (+/-)-3-tert-Butoxy-1,2-propanediol in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of (+/-)-3-tert-Butoxy-1,2-propanediol. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a robust framework for its application in research and development. This is achieved by examining the solubility of structurally analogous compounds and providing detailed, field-proven methodologies for precise in-house solubility determination. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various organic solvent systems.

Introduction to this compound

This compound, a member of the glyceryl ether family, possesses a unique molecular architecture that dictates its physicochemical properties and, consequently, its solubility profile. The molecule incorporates a hydrophilic 1,2-propanediol (glycerol) backbone, providing sites for hydrogen bonding, and a sterically hindered, hydrophobic tert-butyl ether group. This amphiphilic nature suggests a complex solubility behavior that is highly dependent on the properties of the solvent.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₃ | |

| Molecular Weight | 148.20 g/mol | |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]propane-1,2-diol | |

| Structure |  |

Understanding the solubility of this compound is paramount for a variety of applications, including its use as a building block in organic synthesis, a component in formulation development, and as a potential pharmaceutical intermediate.

Predicted Solubility Profile in Organic Solvents: An Analog-Based Approach

Due to the limited availability of specific quantitative solubility data for this compound, a predictive analysis based on the known solubility of its core structural components—glycerol, 1,2-propanediol, and simple ethers—provides valuable insight into its expected behavior. The principle of "like dissolves like" is the cornerstone of this analysis, where the polarity and hydrogen bonding capabilities of the solute and solvent are the primary determinants of solubility.

The presence of two hydroxyl groups on the propanediol backbone allows for both hydrogen bond donation and acceptance, suggesting good solubility in polar protic solvents. The tert-butyl ether group, while polar, introduces a significant non-polar, sterically hindered moiety that will influence solubility in less polar and non-polar solvents.

Table of Solubility Data for Analogous Compounds:

| Solvent Class | Solvent | Analog Compound | Solubility | Source |

| Polar Protic | Methanol | Glycerol | Miscible | |

| 1,2-Propanediol | Miscible | [1][2] | ||

| Ethanol | Glycerol | Miscible | [3] | |

| 1,2-Propanediol | Miscible | [4] | ||

| Polar Aprotic | Acetone | Glycerol | Insoluble | |

| 1,2-Propanediol | Miscible | [1][2] | ||

| Ethyl Acetate | 1,2-Propanediol | Miscible | [1] | |

| Non-Polar | Diethyl Ether | Glycerol | Immiscible | [5] |

| 1,2-Propanediol | Soluble | [1][2] |

Analysis and Prediction:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Based on the miscibility of both glycerol and 1,2-propanediol in these solvents, it is highly probable that this compound will exhibit high solubility, likely being miscible or very soluble. The hydroxyl groups will readily form hydrogen bonds with the solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): The behavior in these solvents is more complex to predict. While 1,2-propanediol is miscible with acetone and ethyl acetate, glycerol is insoluble in acetone[1][2]. The presence of the tert-butyl ether group in our target molecule, which is less polar than a hydroxyl group, may enhance solubility in these solvents compared to glycerol. It is predicted that this compound will be soluble in polar aprotic solvents, though likely not to the same extent as in polar protic solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The large, non-polar tert-butyl group will contribute to some solubility in non-polar solvents. However, the highly polar diol functionality will limit this solubility. It is anticipated that the compound will have low to moderate solubility in non-polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents have intermediate polarity. It is predicted that this compound will exhibit moderate solubility in chlorinated solvents, driven by the balance between the polar diol and the less polar ether and alkyl components.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, an experimental approach is essential. The shake-flask method is the gold standard for determining thermodynamic solubility due to its robustness and reproducibility[6].

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure that a solid phase remains after equilibration.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours)[7].

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analyze the diluted sample using a validated analytical method (see Section 4) to determine the concentration of this compound.

-

Prepare a multi-point calibration curve using standards of known concentration.

-

-

Calculation:

-

Calculate the solubility from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Analytical Methodologies for Quantification

The choice of analytical method for quantifying this compound in the saturated solvent is crucial for accuracy. Due to its lack of a strong UV chromophore, methods such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI) are recommended.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive method for the analysis of volatile and semi-volatile compounds like diols[8][9].

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector.

-

Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is suitable for separating polar analytes.

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An initial oven temperature of around 80-100 °C, followed by a ramp to a final temperature of 200-220 °C. The specific program should be optimized to ensure good peak shape and resolution from any solvent or impurity peaks.

-

Injector and Detector Temperatures: Typically set at 250 °C.

-

Sample Preparation: Direct injection of the diluted saturated solution is often possible.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

HPLC-RI is a universal detection method suitable for compounds without a UV chromophore[10][11].

-

Instrumentation: An HPLC system equipped with a refractive index detector.

-

Column: A column suitable for polar analytes, such as an amino or a diol column, or a reversed-phase C18 column with a highly aqueous mobile phase.

-

Mobile Phase: An isocratic mobile phase is preferred for RI detection to minimize baseline drift. A mixture of acetonitrile and water is a common choice.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column and Detector Temperature: Maintained at a constant temperature to ensure a stable baseline.

Method Validation Logic

Caption: Key parameters for a self-validating analytical method.

Conclusion

References

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online]. Available: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Online]. Available: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online]. Available: [Link]

-

International Conference on Environmental Systems. A Fast, Accurate and Sensitive GC-FID Method for the Analyses of Glycols in Water and Urine. [Online]. Available: [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Online]. Available: [Link]

-

IARC Publications. GLYCOL ETHERS. [Online]. Available: [Link]

-

Science.gov. glycol monomethyl ether: Topics. [Online]. Available: [Link]

-

NASA Technical Reports Server. A Fast, Accurate and Sensitive GC-FID Method for the Analyses of Glycols in Water and Urine. [Online]. Available: [Link]

-

ResearchGate. Optimization and Validation of a GC–FID Method for Quantitative Determination of 1,3-Propanediol in Bacterial Culture Aqueous Supernatants Containing Glycerol. [Online]. Available: [Link]

-

ChemBK. GLYCEROL ALPHA-MONOMETHYL ETHER. [Online]. Available: [Link]

-

ChemBK. Propane-1,2-diol. [Online]. Available: [Link]

-

SIELC Technologies. HPLC Method for Analysis of Glycerol on Primesep AP Column. [Online]. Available: [Link]

-

Semantic Scholar. An HPLC Method for the Analysis of Glycerol and Other Glycols in Soap. [Online]. Available: [Link]

-

ResearchGate. How can I quantify 2,3-butanediol and 1,3-propanediol from fermentation broth with a GC-FID. [Online]. Available: [Link]

-

ResearchGate. Experimental solubilities in both methanol and 1,2-propylene glycol. [Online]. Available: [Link]

-

Shandong Allway Chemical Co., Ltd. 1,2-Propanediol. [Online]. Available: [Link]

-

Sciencemadness Wiki. Glycerol. [Online]. Available: [Link]

-

TPI Ohio. Glycol Ethers Properties & Examples, Organic Solvents. [Online]. Available: [Link]

-

OIV. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). [Online]. Available: [Link]

-

Sunrise Group. 1-2-Propanediol - Alcohol. [Online]. Available: [Link]

-

CAMEO. Ethylene glycol monoethyl ether. [Online]. Available: [Link]

-

Publikace UTB. DEVELOPMENT OF AN HPLC METHOD FOR THE DETERMINATION OF GLYCEROL OXIDATION PRODUCTS. [Online]. Available: [Link]

-

CAMEO. Ethylene glycol monomethyl ether. [Online]. Available: [Link]

-

TPI Ohio. Glycol Ethers. [Online]. Available: [Link]

-

Chemistry Stack Exchange. Is glycerol/glycerin soluble in ethanol?. [Online]. Available: [Link]

-

PubChem. Glycerol. [Online]. Available: [Link]

-

American Cleaning Institute. Physical Properties of Glycerine and its Solutions. [Online]. Available: [Link]

-

Chemistry LibreTexts. Physical Properties of Ether. [Online]. Available: [Link]

-

ResearchGate. Development of an hplc method for the determination of glycerol oxidation products. [Online]. Available: [Link]

-

Wikipedia. Glycerol. [Online]. Available: [Link]

-

Stenutz. 1,2-propanediol. [Online]. Available: [Link]

-

Chemistry Stack Exchange. Explain the mechanism of glycerol solubility in ether.?. [Online]. Available: [Link]

-

PubChem. 2-Methoxy-1-propanol. [Online]. Available: [Link]

-

The Good Scents Company. acetone glycerol 2,2-dimethyl-1,3-dioxolane-4-methanol. [Online]. Available: [Link]

-

SciSpace. viscosities and refractive indices of binary systems acetone+1-propanol, acetone+1,2-propanediol. [Online]. Available: [Link]

-

OSHA. 2-METHOXY-1-PROPANOL. [Online]. Available: [Link]

-

PubChem. 3-Methoxy-1,2-propanediol. [Online]. Available: [Link]

-

SciSpace. Reactivity of glycerol/acetone ketal (solketal) and glycerol/formaldehyde acetals toward acid-catalyzed hydrolysis. [Online]. Available: [Link]

-

Frontiers. Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst. [Online]. Available: [Link]

-

MATEC Web of Conferences. Heterogeneous catalytic reaction of glycerol with acetone for solketal production. [Online]. Available: [Link]

-

MATEC Web of Conferences. Heterogeneous catalytic reaction of glycerol with acetone for solketal production. [Online]. Available: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1,2-Propanediol [allwaychemical.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 1-2-Propanediol - Alcohol - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. HPLC Method for Analysis of Glycerol on Primesep AP Column | SIELC Technologies [sielc.com]

- 11. An HPLC Method for the Analysis of Glycerol and Other Glycols in Soap | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of (+/-)-3-tert-Butoxy-1,2-propanediol: A Technical Guide

Introduction: The Structural Elucidation of a Versatile Building Block

(+/-)-3-tert-Butoxy-1,2-propanediol, a member of the glycerol ether family, serves as a valuable intermediate in synthetic organic chemistry. Its unique combination of a bulky, lipophilic tert-butyl group and a hydrophilic diol moiety makes it a versatile building block for the synthesis of more complex molecules, including surfactants, lubricants, and potential pharmaceutical agents. The precise control over subsequent synthetic steps hinges on the unambiguous confirmation of its molecular structure. While spectral data for this compound are recorded in established databases such as the NIST Mass Spectrometry Data Center and Wiley's SpectraBase, public access to the raw data is limited[1].

This guide, therefore, adopts a dual approach rooted in established spectroscopic principles and comparative data analysis. We will first predict the characteristic spectroscopic signatures of this compound in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This predictive analysis is grounded in fundamental theory and supported by data from structurally similar analogs. Following this, we will outline robust, self-validating protocols for acquiring this data, providing researchers with a comprehensive framework for its empirical verification.

The molecular structure of this compound is foundational to understanding its spectral data. The numbering convention used throughout this guide is illustrated below.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment of each carbon and hydrogen atom.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, we anticipate five distinct signals.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~3.85 | m | 1H | H-2 | This methine proton is bonded to a carbon bearing a hydroxyl group and is adjacent to two methylene groups, leading to a complex multiplet. Its position is downfield due to the deshielding effect of the adjacent oxygen atom. |

| ~3.65 | m | 2H | H-1 | These diastereotopic methylene protons are adjacent to the chiral center (C2) and a primary hydroxyl group. They will appear as a complex multiplet. |

| ~3.40 | m | 2H | H-3 | These methylene protons are adjacent to the ether oxygen, which shifts them downfield. They are also coupled to the H-2 proton, resulting in a multiplet. |

| ~2.5-3.5 | br s | 2H | -OH | The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent. They typically appear as a broad singlet and may exchange with D₂O. |

| 1.19 | s | 9H | H-5, H-6, H-7 | The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bonds. They are isolated from other protons, resulting in a sharp singlet. This is a highly characteristic signal. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~74.0 | C4 (tert-butyl quaternary) | The quaternary carbon of the tert-butyl group is significantly deshielded by the directly attached ether oxygen. |

| ~71.0 | C2 | This secondary carbon, bearing a hydroxyl group, is deshielded and appears in the typical range for alcohol carbons. |

| ~64.5 | C1 | The primary alcohol carbon is also deshielded by the hydroxyl group but is typically found slightly upfield from the secondary alcohol carbon. |

| ~62.0 | C3 | This carbon is deshielded by the adjacent ether oxygen, placing it in a chemical shift range similar to that of the other oxygenated carbons. |

| ~27.5 | C5, C6, C7 (tert-butyl methyls) | The three equivalent methyl carbons of the tert-butyl group appear as a single, strong signal in the aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3500-3200 | Strong, Broad | O-H (Alcohol) | Stretching (H-bonded) |

| 2970-2850 | Strong | C-H (Aliphatic) | Stretching |

| 1100-1000 | Strong | C-O (Ether & Alcohol) | Stretching |

| 1470-1450 | Medium | C-H (Alkyl) | Bending |

| 1365 | Medium-Strong | C-H (tert-butyl) | Bending (Umbrella) |

Interpretation: The most prominent feature in the IR spectrum will be a strong, broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretching of the two hydroxyl groups. The presence of strong C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule. A strong band in the 1100-1000 cm⁻¹ region is indicative of C-O stretching from both the alcohol and the ether functionalities. A distinct peak around 1365 cm⁻¹ is often characteristic of the symmetric bending of a tert-butyl group and serves as a key diagnostic feature.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (MW: 148.20 g/mol ), the molecular ion (M⁺) may be weak or absent in a typical electron ionization (EI) spectrum due to the lability of the alcohol and ether groups.

Predicted Key Fragments in EI-MS

| m/z | Proposed Fragment | Rationale & Causality |

| 133 | [M - CH₃]⁺ | Loss of a methyl radical from the parent ion. |

| 91 | [M - C₄H₉O]⁺ | Cleavage of the ether bond with loss of the tert-butoxy radical. |

| 75 | [CH₂(OH)CH(OH)CH₂]⁺ | Alpha-cleavage adjacent to the ether oxygen. |

| 59 | [CH(OH)CH₂OH]⁺ | Cleavage between C2 and C3. |

| 57 | [C(CH₃)₃]⁺ | Formation of the stable tert-butyl cation, which is often the base peak for tert-butyl ethers. |

| 45 | [CH₂CH₂OH]⁺ | Common fragment from primary alcohols. |

Plausible Fragmentation Pathway

The tert-butyl group is a dominant feature in the fragmentation. Its cleavage leads to the highly stable tert-butyl cation (m/z 57), which is expected to be a very intense peak, likely the base peak.

Caption: Workflow for NMR data acquisition and validation.

IR Spectroscopy Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Obtain a background spectrum of the clean, empty crystal. This is a critical self-validation step; a flat baseline confirms no contamination.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to ensure a high signal-to-noise ratio.

-

Data Processing: Perform an automatic baseline correction and ATR correction.

-

Validation: The background-corrected spectrum should clearly show the predicted absorption bands without interference from atmospheric CO₂ or water.

Mass Spectrometry Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

-

Validation: The total ion chromatogram (TIC) should show a single, sharp peak corresponding to the analyte. The mass spectrum extracted from this peak should be free of co-eluting contaminants and reproducible across multiple injections.

References

-

PubChem. 3-Tert-butoxy-1,2-propanediol . National Center for Biotechnology Information. [Link]

-

NIST. NIST Chemistry WebBook . National Institute of Standards and Technology. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014.

Sources

discovery and history of (+/-)-3-tert-Butoxy-1,2-propanediol

An In-Depth Technical Guide to the Synthesis and Applications of (+/-)-3-tert-Butoxy-1,2-propanediol

Abstract

This technical guide provides a comprehensive overview of this compound, a vicinal diol of interest in synthetic organic chemistry and as a potential precursor in drug discovery. While the history of this specific racemic compound is not extensively documented in the scientific literature, its structural motifs are present in numerous pharmacologically active molecules. This guide will, therefore, synthesize information from closely related and commercially significant compounds to provide a thorough understanding of its plausible synthesis, characterization, and potential applications. We will delve into the mechanistic rationale behind synthetic strategies and highlight the role of related chiral propanediols in the development of key pharmaceuticals. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction: The Propanediol Scaffold in Medicinal Chemistry

The 1,2-propanediol moiety is a ubiquitous structural feature in a wide array of organic molecules, from simple industrial solvents to complex, life-saving pharmaceuticals. Its two hydroxyl groups provide key points for hydrogen bonding and further chemical modification, making it a versatile building block in medicinal chemistry. Aryloxypropanediols, in particular, are a well-established class of compounds with diverse pharmacological activities.[1] A prime example is Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), a widely used expectorant with a long history of clinical use.[1]

While the focus of much research has been on chiral propanediol derivatives due to their importance in stereospecific drug-receptor interactions, the racemic mixture, this compound, serves as a valuable starting material. The tert-butoxy group provides steric bulk and can influence the lipophilicity and metabolic stability of a parent molecule. Understanding the synthesis and properties of this racemic compound is the first step towards its potential use in the development of novel chemical entities or as a precursor for the resolution of its constituent enantiomers.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C7H16O3 | PubChem[2] |

| Molecular Weight | 148.20 g/mol | PubChem[2] |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]propane-1,2-diol | PubChem[2] |

| CAS Number | 74338-98-0 | PubChem[2] |

| Density | 1.0 g/mL at 20 °C | Sigma-Aldrich[3] |

| Refractive Index | n20/D 1.44 | Sigma-Aldrich[3] |

| Flash Point | 114 °C (closed cup) | Sigma-Aldrich[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes, typically involving the ring-opening of an epoxide precursor. The following section details a common and efficient method.

Nucleophilic Ring-Opening of Glycidol

One of the most direct methods for the synthesis of 1,2-diols with an ether linkage at the 3-position is the nucleophilic ring-opening of glycidol or a related epoxide. In this case, the nucleophile is the tert-butoxide anion, generated from tert-butanol.

Reaction Scheme:

Caption: Synthesis of this compound via ring-opening of glycidol.

Mechanistic Insights:

The reaction proceeds via an SN2 mechanism. The tert-butoxide ion, a strong nucleophile, attacks one of the electrophilic carbons of the epoxide ring of glycidol. The attack preferentially occurs at the less sterically hindered primary carbon (C3), leading to the desired 1,2-diol product. The use of a strong base like sodium hydride (NaH) is crucial to deprotonate the tert-butanol, forming the highly reactive tert-butoxide anion.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

tert-Butanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Glycidol

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Dichloromethane (DCM)

Procedure:

-

Preparation of Sodium tert-butoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) washed with anhydrous hexane to remove the mineral oil. Suspend the NaH in anhydrous THF.

-

Addition of tert-Butanol: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of tert-butanol (1.1 equivalents) in anhydrous THF dropwise via an addition funnel. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation.

-

Reaction with Glycidol: After the addition of tert-butanol is complete and hydrogen evolution has ceased, add glycidol (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH4Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Structural Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the connectivity of the molecule. The 1H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.2 ppm), the methylene protons adjacent to the ether oxygen, and the methine and methylene protons of the diol backbone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight of the compound.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching of the hydroxyl groups, and C-O stretching bands for the ether linkage.

Applications in Drug Discovery and Development

While direct applications of this compound are not widely reported, its structural analogues are of significant importance in the pharmaceutical industry. The primary utility of this racemic mixture would be as a starting material for the synthesis of more complex molecules or for the separation of its enantiomers.

Precursor to Chiral Building Blocks

Many modern drugs are chiral and are marketed as single enantiomers to improve their therapeutic index and reduce side effects. The racemic this compound can be resolved into its (R)- and (S)-enantiomers through various techniques, such as enzymatic resolution or chiral chromatography. These enantiomerically pure building blocks are highly valuable.